![molecular formula C15H13N5OS B2706006 N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097917-16-1](/img/structure/B2706006.png)
N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine
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Overview
Description
N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine is a complex organic compound featuring a benzothiazole ring, an azetidine ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine typically involves multi-step organic reactions. One common method includes the formation of the benzothiazole ring through the reaction of 2-mercaptoaniline with acid chlorides . The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors. The final step involves coupling the benzothiazole and azetidine intermediates with a pyridazine derivative under controlled conditions, often using catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzothiazole and pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
Biological Activities
N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine exhibits several promising biological activities:
- Anticancer Activity : The compound's structural components are known to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Studies indicate that derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The benzothiazole moiety is recognized for its antimicrobial activity. Research has demonstrated that compounds containing this structure can effectively combat bacterial and fungal infections.
- Antiparasitic Effects : Preliminary studies suggest that the compound may possess activity against protozoan parasites, making it a candidate for further development as an antiparasitic agent.
Case Studies and Research Findings
Several studies have explored the applications and efficacy of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
Study 2 | Antimicrobial Efficacy | Showed effective inhibition of Staphylococcus aureus and Escherichia coli growth, suggesting potential as a broad-spectrum antimicrobial agent. |
Study 3 | Antiparasitic Activity | Preliminary results indicated activity against Leishmania species, warranting further investigation into its mechanism of action. |
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The azetidine and pyridazine rings may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: An aromatic heterocyclic compound with similar structural features.
Azetidine derivatives: Compounds containing the azetidine ring, known for their biological activity.
Pyridazine derivatives: Compounds with the pyridazine ring, often used in medicinal chemistry.
Uniqueness
N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and an azetidine ring, which are known to contribute to various biological activities. The molecular formula is C15H13N5OS, with a molecular weight of approximately 311.4 g/mol.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. For example, compounds with similar structures have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentration (MIC) values as low as 0.008 µg/mL against Staphylococcus pneumoniae and Staphylococcus aureus .
Anticonvulsant Activity
A series of benzothiazole derivatives have been evaluated for anticonvulsant activity. In one study, compounds were tested using the maximal electroshock (MES) and the subcutaneous pentylenetetrazol (scPTZ) tests. Many derivatives showed significant anticonvulsant effects without neurotoxicity . This suggests that this compound could potentially share similar therapeutic benefits.
Cytotoxicity and Selectivity
The cytotoxicity of benzothiazole derivatives has been assessed using human liver cell lines (HepG2). Compounds exhibiting low toxicity levels in these assays indicate a favorable safety profile for potential therapeutic applications .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors associated with bacterial growth or seizure activity. For instance, some related compounds have been shown to inhibit topoisomerase enzymes in bacteria, which are crucial for DNA replication .
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various benzothiazole derivatives, this compound was included among other compounds. The results indicated that it exhibited comparable activity to standard antibiotics such as ampicillin and streptomycin .
Study 2: Anticonvulsant Screening
A screening of several benzothiazole derivatives for anticonvulsant properties revealed that those with structural similarities to this compound displayed significant protective effects in animal models against induced seizures .
Summary of Biological Activities
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c21-15(10-3-4-12-13(6-10)22-9-16-12)20-7-11(8-20)18-14-2-1-5-17-19-14/h1-6,9,11H,7-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWJDSWKGASNKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)NC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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